2-Amino-4-hydroxy-3-methylbenzonitrile
Description
Properties
IUPAC Name |
2-amino-4-hydroxy-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYGFSYGXKOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541499 | |
| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102569-26-6 | |
| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-3-methylbenzonitrile
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel aromatic compound, 2-Amino-4-hydroxy-3-methylbenzonitrile. While extensive experimental data for this specific molecule is not yet publicly available, this document serves as a procedural and interpretive guide for its characterization. We delve into the critical role of physicochemical properties in the drug discovery and development pipeline, offering detailed, field-proven methodologies for their determination. This guide is structured to empower researchers with the practical and theoretical knowledge required to thoroughly characterize this and similar molecules, ensuring data integrity and a robust foundation for further development.
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Development
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile. For a molecule like this compound, a substituted benzonitrile, understanding these properties is paramount. The presence of an amino group, a hydroxyl group, a methyl group, and a nitrile moiety on an aromatic ring suggests a complex interplay of electronic and steric effects that will dictate its solubility, acidity, lipophilicity, and crystal packing. A thorough physicochemical characterization is not merely a data collection exercise; it is a foundational step in rational drug design and development, enabling informed decisions and mitigating late-stage attrition.[1][2][3]
Molecular Structure and Basic Identifiers
A clear understanding of the molecule's identity is the starting point for any characterization study.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 102569-26-6 | [4] |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| SMILES | N#CC1=CC=C(O)C(C)=C1N | [4] |
Solid-State Properties: Melting Point and Crystallinity
The melting point of a solid is a sensitive indicator of its purity and the strength of its crystal lattice forces.[5][6] A sharp melting range is characteristic of a pure crystalline compound, whereas a broad melting range often signifies the presence of impurities.[5]
Causality Behind Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. For this compound, these forces are expected to be a combination of hydrogen bonding (due to the amino and hydroxyl groups), dipole-dipole interactions (from the nitrile group), and van der Waals forces. The presence of both hydrogen bond donors (amine and hydroxyl) and acceptors (amine, hydroxyl, and nitrile) suggests the potential for a strong and well-ordered crystal lattice, likely resulting in a relatively high melting point.
Experimental Protocol: Capillary Melting Point Determination
This method is a reliable and widely used technique for determining the melting point of a crystalline solid.[5][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.[7]
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to get an approximate melting point.
-
Once the approximate range is known, prepare a new sample and heat rapidly to about 20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This is the melting range.
-
-
Data Reporting: Report the melting point as a range, for example, "m.p. 150-152 °C".
Self-Validation:
-
Perform the determination in triplicate to ensure reproducibility.
-
Calibrate the thermometer of the melting point apparatus using certified standards.
Predicted Melting Point: While no experimental value is available for the target molecule, the related compound 2-Amino-4-methylbenzonitrile has a reported melting point of 92-95 °C. The addition of a hydroxyl group in our target molecule is expected to introduce stronger hydrogen bonding, likely resulting in a significantly higher melting point.
Solubility Profile: A Key Determinant of Bioavailability
Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development. Therefore, a comprehensive solubility profile in various media is essential.
The "Why": Structural Influences on Solubility
The solubility of this compound will be a balance of its hydrophilic and lipophilic characteristics.
-
Hydrophilic character: The amino and hydroxyl groups are capable of hydrogen bonding with water, contributing to aqueous solubility.
-
Lipophilic character: The benzene ring and the methyl group are nonpolar and will favor solubility in organic solvents.
-
The nitrile group: This group is polar but does not donate hydrogen bonds, having a moderate influence on solubility.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
A tiered approach is often employed, starting with a simple kinetic assessment followed by a more rigorous thermodynamic equilibrium solubility determination.
Kinetic Solubility (High-Throughput Screening): This method provides a rapid assessment of solubility.
Materials:
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a large volume of PBS (e.g., 2 µL of stock into 198 µL of PBS) to achieve the desired final concentration.
-
Shake the plate for a set period (e.g., 2 hours) at room temperature.
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.
Thermodynamic (Equilibrium) Solubility: This is the "gold standard" for solubility determination.
Materials:
-
Various buffers (e.g., pH 2, 5, 7.4, 9)
-
Organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)
-
HPLC with a suitable column and detector
-
Shaking incubator
Procedure:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., 1 mL) in a vial.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect for the presence of undissolved solid.
-
Filter the suspension to remove the undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
Data Presentation: Summarize the solubility data in a table for easy comparison across different solvents and pH values.
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL or mM) |
| Water | 25 | - |
| PBS (pH 7.4) | 25 | - |
| 0.1 M HCl (pH ~1) | 25 | - |
| Ethanol | 25 | - |
| Methanol | 25 | - |
| Dichloromethane | 25 | - |
Ionization Constant (pKa): The Influence of pH on Molecular Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and target binding. This compound is an amphiprotic molecule with both a basic (amino group) and an acidic (hydroxyl group) center.
Rationale for pKa Determination
-
Amino Group (Basic pKa): The lone pair of electrons on the nitrogen of the amino group can accept a proton. The pKa of this group will determine the extent of its positive charge at physiological pH.
-
Hydroxyl Group (Acidic pKa): The phenolic hydroxyl group can donate a proton, becoming negatively charged. Its pKa will dictate its ionization state in different environments.
Understanding these pKa values is crucial for predicting the compound's behavior in the gastrointestinal tract and in the bloodstream.
Experimental Protocol: Potentiometric and UV-Metric Titration
A combination of potentiometric and UV-spectrophotometric methods provides a robust determination of pKa values.[8][9]
Apparatus:
-
pH meter with a calibrated electrode
-
Automatic titrator
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Jacketed titration vessel
Procedure:
-
Prepare a solution of the compound in a suitable solvent system (e.g., a water-cosolvent mixture like water:methanol if aqueous solubility is low).
-
Potentiometric Titration:
-
Titrate the solution with a standardized acid (e.g., HCl) to determine the pKa of the basic amino group.
-
In a separate experiment, titrate with a standardized base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
UV-Metric Titration:
-
Record the UV-Vis spectrum of the compound at various pH values.
-
The ionization of the chromophore (the aromatic ring with its substituents) will lead to changes in the UV-Vis spectrum (a shift in λmax and/or a change in absorbance).
-
Plot the absorbance at a specific wavelength against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[8]
-
Data Analysis: Use specialized software to analyze the titration curves and derive the pKa values.
Lipophilicity (LogP/LogD): Membrane Permeability and Beyond
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its membrane permeability and, consequently, its absorption. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.
Predicted Lipophilicity
Computational tools provide an initial estimate of lipophilicity. For this compound, a predicted LogP of 1.1545 is available.[4] This suggests a moderate lipophilicity.
Experimental Protocol: Shake-Flask Method for LogD Determination
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Buffer of desired pH (e.g., pH 7.4, pre-saturated with n-octanol)
-
HPLC for quantification
Procedure:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
Add equal volumes of the aqueous solution and n-octanol to a vial.
-
Shake the vial vigorously for a set period to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully remove aliquots from both the aqueous and organic layers.
-
Quantify the concentration of the compound in each phase using a validated HPLC method.
-
Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous).
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitrile group will deshield them.[10]
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group will likely appear in the upfield region (around 2.0-2.5 ppm).
-
Amine and Hydroxyl Protons: The signals for the -NH₂ and -OH protons can be broad and their chemical shifts are variable, depending on the solvent, concentration, and temperature. They may exchange with deuterium in D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The eight carbon atoms of the molecule will give rise to distinct signals. The chemical shifts will be indicative of the electronic environment of each carbon.[11][12]
-
Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.
-
Methyl Carbon: The methyl carbon will appear at a high field (upfield), typically around 15-25 ppm.
Experimental Protocol:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]
Expected Characteristic IR Absorptions:
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[14]
-
O-H Stretching: The phenolic hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹.
-
C≡N Stretching: The nitrile group will show a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
Experimental Protocol:
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.[15][16][17][18]
Expected UV-Vis Absorption: this compound contains a substituted benzene ring, which is a chromophore. The presence of auxochromes (the amino and hydroxyl groups) will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. One would expect to see absorption bands in the 200-400 nm range.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic amines and phenols can be predicted.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Stability Assessment
Assessing the stability of an NCE under various conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.
Conditions to be Tested:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Basic: 0.1 M NaOH at room temperature and elevated temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Photolytic: Exposure to UV and visible light
-
Thermal: High temperature (e.g., 80 °C)
Procedure:
-
Prepare solutions of the compound under each of the stress conditions.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary.
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Quantify the amount of the parent compound remaining and identify any major degradation products, potentially using LC-MS.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Characterization Workflow
Sources
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A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-hydroxy-3-methylbenzonitrile (CAS 102569-26-6)
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-Amino-4-hydroxy-3-methylbenzonitrile (CAS 102569-26-6). As a substituted benzonitrile, this compound possesses distinct structural features that can be elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also an in-depth analysis of the anticipated spectral data based on the compound's molecular structure. The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity and empower robust analytical workflows.
Compound Identification and Physicochemical Properties
Before delving into spectroscopic analysis, a foundational understanding of the target molecule is paramount. The compound with CAS number 102569-26-6 is identified as this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 102569-26-6 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| SMILES | N#CC1=CC=C(O)C(C)=C1N | [1] |
| Topological Polar Surface Area (TPSA) | 70.04 Ų | [1] |
| logP | 1.1545 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The structure, featuring an aromatic ring substituted with amino, hydroxyl, methyl, and nitrile functional groups, dictates the spectroscopic behavior detailed in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR will provide critical information regarding the molecular skeleton and the chemical environment of each atom.
Rationale for Experimental Design
The choice of solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules, but the presence of a hydroxyl and an amino group suggests that deuterated dimethyl sulfoxide (DMSO-d₆) may be a better choice to ensure solubility and to observe the exchangeable protons of the -OH and -NH₂ groups. Tetramethylsilane (TMS) will be used as the internal standard for chemical shift referencing.[3]
Experimental Protocol: ¹H and ¹³C NMR
Caption: Workflow for NMR data acquisition.
Predicted ¹H NMR Spectrum
Based on the structure and data from analogous compounds, the following proton signals are anticipated:
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ | ~2.1 | Singlet | 3H | Methyl group on an aromatic ring. |
| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H | Amino group protons, chemical shift is solvent and concentration dependent. |
| Ar-H (H5) | ~6.7 | Doublet | 1H | Aromatic proton ortho to the amino group and meta to the hydroxyl group. |
| Ar-H (H6) | ~7.2 | Doublet | 1H | Aromatic proton meta to the amino group and ortho to the nitrile group. |
| -OH | 9.0 - 10.0 | Broad Singlet | 1H | Phenolic proton, chemical shift is solvent and concentration dependent. |
Note: Coupling constants (J) between the aromatic protons are expected to be in the range of 8-9 Hz.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Correlation with Analogs |
| -CH₃ | ~15-20 | Aliphatic carbon. In 4-methylbenzonitrile, the methyl carbon appears at δ 21.7.[4] |
| C3 | ~110-115 | Aromatic carbon bearing the methyl group. |
| C1 | ~115-120 | Quaternary carbon attached to the nitrile group. The chemical shift of the carbon bearing the nitrile in benzonitrile is δ 112.2.[4] |
| -CN | ~118-122 | Nitrile carbon. In benzonitrile, the nitrile carbon appears at δ 118.6.[4] |
| C5 | ~115-125 | Aromatic CH carbon. |
| C6 | ~130-135 | Aromatic CH carbon. |
| C2 | ~140-145 | Aromatic carbon bearing the amino group. |
| C4 | ~155-160 | Aromatic carbon bearing the hydroxyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.[5]
Rationale for Experimental Design
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. This minimizes fragmentation in the source, giving a clear indication of the molecular weight.
Experimental Protocol: ESI-MS
Caption: Workflow for ESI-MS analysis.
Predicted Mass Spectrum
Table 4: Predicted m/z Values in the ESI Mass Spectrum of this compound
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 149.07 | Protonated molecular ion (C₈H₉N₂O⁺). This will be the base peak. |
| [M+Na]⁺ | 171.05 | Sodium adduct, commonly observed in ESI-MS. |
| [M-NH₃+H]⁺ | 132.05 | Potential fragment from the loss of ammonia. |
| [M-CO+H]⁺ | 121.07 | Potential fragment from the loss of carbon monoxide. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[6]
Rationale for Experimental Design
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal to no sample preparation.[7]
Experimental Protocol: ATR-FTIR
Caption: Workflow for ATR-FTIR analysis.
Predicted IR Absorption Bands
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad | Characteristic of hydroxyl groups involved in hydrogen bonding. |
| N-H stretch (amine) | 3300 - 3500 | Medium (two bands) | Asymmetric and symmetric stretching of the primary amine. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak | C-H stretching on the benzene ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Weak | C-H stretching of the methyl group. |
| C≡N stretch (nitrile) | 2220 - 2260 | Strong, Sharp | Characteristic absorption for the nitrile functional group. |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Benzene ring skeletal vibrations. |
| C-O stretch (phenolic) | 1200 - 1260 | Strong | Stretching vibration of the aryl C-O bond. |
| C-N stretch (amine) | 1250 - 1350 | Medium | Stretching vibration of the aryl C-N bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Rationale for Experimental Design
The aromatic system in this compound is expected to show characteristic UV absorptions. A polar protic solvent like ethanol or methanol is a suitable choice for dissolving the sample and acquiring the spectrum.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis analysis.
Predicted UV-Vis Absorption
The presence of the benzene ring with electron-donating (-OH, -NH₂, -CH₃) and electron-withdrawing (-CN) groups will result in π → π* transitions. It is expected to observe absorption maxima (λ_max) in the range of 250-300 nm. The exact positions and intensities of these bands will be sensitive to the solvent polarity.
Conclusion
This guide outlines a systematic and scientifically grounded approach to the spectroscopic characterization of this compound. By employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, a comprehensive structural and electronic profile of the molecule can be established. The provided protocols and predicted spectral data serve as a robust starting point for researchers, enabling efficient and accurate analysis. It is imperative to correlate the data from all techniques to achieve an unambiguous structural assignment and to ensure the purity and identity of the compound for its intended application.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
-
PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs. Retrieved from [Link]
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PubMed. (2018). ATR-FTIR Spectroscopy Reveals Polycyclic Aromatic Hydrocarbon Contamination Despite Relatively Pristine Site Characteristics: Results of a Field Study in the Niger Delta. National Center for Biotechnology Information. Retrieved from [Link]
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Astronomy & Astrophysics. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of Alberta. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-amino-3-ethyl-4-hydroxybenzonitrile. Retrieved from [Link]
-
alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Astronomy & Astrophysics. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
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"2-Amino-4-hydroxy-3-methylbenzonitrile crystal structure analysis"
An In-depth Technical Guide on the Crystal Structure Analysis of 2-Amino-4-hydroxy-3-methylbenzonitrile
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the complete crystal structure analysis of this compound. The methodologies detailed herein are designed to ensure scientific rigor, from initial synthesis to final structural elucidation and computational validation.
In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a crystal lattice—the crystal structure—is a critical determinant of a compound's bulk properties. For a molecule like this compound, the specific spatial orientation of its functional groups (amino, hydroxyl, and nitrile) dictates a cascade of physical and chemical behaviors, including:
-
Solubility & Dissolution Rate: Directly impacting bioavailability in drug formulations.
-
Stability & Polymorphism: Affecting shelf-life, manufacturing processes, and regulatory approval.
-
Mechanical Properties: Influencing tabletability and material handling.
Therefore, a definitive structural analysis is not merely an academic exercise; it is a foundational requirement for rational drug design and materials engineering. Our approach is built on an integrated workflow that combines empirical data from diffraction techniques with the predictive power of computational chemistry.
An In-depth Technical Guide to the Solubility of 2-Amino-4-hydroxy-3-methylbenzonitrile in Organic Solvents
Foreword: Navigating the Uncharted Waters of Solubility
In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property, profoundly influencing its bioavailability, processability, and ultimate application. This guide is dedicated to a molecule of significant interest: 2-Amino-4-hydroxy-3-methylbenzonitrile. As of the writing of this document, a comprehensive public dataset of its solubility in various organic solvents is not available. Therefore, this guide takes a proactive and instructional approach. It is designed not as a mere repository of data, but as a methodological roadmap for the research scientist. Herein, we will dissect the theoretical underpinnings of solubility, provide robust, field-tested experimental protocols for its determination, and explore the thermodynamic models essential for interpreting and applying the data you will generate. This document empowers you, the researcher, to chart these uncharted waters with confidence and scientific rigor.
Physicochemical Characterization of this compound: The Foundation of Solubility
Understanding the intrinsic properties of this compound is the first step in predicting and interpreting its solubility behavior. The molecule's structure, featuring a polar aromatic ring substituted with an amino, a hydroxyl, a methyl, and a nitrile group, suggests a complex interplay of forces governing its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 102569-26-6 | [1] |
| Topological Polar Surface Area (TPSA) | 70.04 Ų | [1] |
| Predicted LogP | 1.1545 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 0 | [1] |
The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen of the nitrile and the oxygen of the hydroxyl group) indicates the potential for strong interactions with protic and polar aprotic solvents. The aromatic ring and the methyl group contribute to its nonpolar character, suggesting some solubility in less polar environments. The predicted LogP value of 1.1545 suggests a relatively balanced hydrophilic-lipophilic character.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.
The Principle of "Like Dissolves Like"
This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this implies:
-
High solubility in polar protic solvents (e.g., methanol, ethanol) due to the potential for hydrogen bonding.
-
Good solubility in polar aprotic solvents (e.g., acetone, acetonitrile) that can accept hydrogen bonds and engage in dipole-dipole interactions.
-
Lower solubility in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups of the solute would have to disrupt strong solvent-solvent van der Waals forces.
Hansen Solubility Parameters (HSP)
A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[2]. The principle is that substances with similar HSP values are likely to be miscible[2][3]. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Researchers can then select solvents with HSP values close to the estimated values for the solute to maximize the likelihood of high solubility.
Experimental Determination of Solubility: A Practical Guide
The following section provides detailed protocols for determining the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and available equipment.
The Shake-Flask Method: The Gold Standard for Thermodynamic Equilibrium Solubility
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the benchmark for solubility measurements[4].
Experimental Protocol:
-
Preparation: Add an excess of solid this compound to a known volume of the test solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C, 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a chemically inert, fine-pored filter (e.g., 0.22 µm PTFE syringe filter) to obtain a clear filtrate. Pre-saturating the filter with the solution can minimize solute adsorption.
-
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant or filtrate using a validated analytical method.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification Techniques
The accuracy of the solubility measurement is highly dependent on the quantification method.
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution[5][6][7].
Methodology:
-
Instrument Setup: An HPLC system with a UV-Vis detector is typically used.
-
Column Selection: A reverse-phase column (e.g., C18) is a common choice for a molecule with the polarity of this compound.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The composition should be optimized to achieve good peak shape and retention time. Ensure all mobile phase components are fully soluble across the intended gradient range to prevent precipitation[8].
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards and plot the peak area versus concentration to create a calibration curve.
-
Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the mobile phase to fall within the linear range of the calibration curve. Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
For a chromophoric compound like this compound, UV-Vis spectroscopy offers a simpler and faster, though potentially less specific, quantification method[9][10][11][12][13].
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound in the chosen solvent to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.
-
Sample Analysis: Dilute the saturated solution to bring its absorbance within the linear range of the calibration curve.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters.
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of a solute with temperature[14][15][16][17][18]. The equation is as follows:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical constants determined by fitting the model to the experimental data.
This model is often praised for its accuracy in fitting experimental solubility data[14][15].
The Jouyban-Acree Model for Cosolvent Systems
For determining solubility in binary solvent mixtures (cosolvency), the Jouyban-Acree model is a powerful tool for correlating solubility with both temperature and the composition of the solvent mixture[19][20][21][22][23]. The model provides a mathematical representation of the solubility in binary solvent systems and can reduce the number of experiments needed to fully characterize a system[23].
Conceptual Relationship of Solubility Determination and Modeling:
Caption: Interplay between experimental and theoretical approaches to solubility.
Practical Applications and Significance
A thorough understanding of the solubility of this compound is critical in several areas:
-
Drug Development: Solubility is a key determinant of a drug's oral bioavailability. Poor solubility can lead to inadequate absorption and therapeutic failure[9]. Early assessment of solubility in various solvents, including biorelevant media, is essential.
-
Process Chemistry: In the synthesis and purification of this compound, knowledge of its solubility in different organic solvents is crucial for designing efficient crystallization processes, which in turn affects yield and purity.
-
Formulation Science: Developing a stable and effective dosage form requires careful selection of excipients and solvent systems. Solubility data guides the formulation of both liquid and solid dosage forms.
Conclusion: A Call to Experimentation
While this guide provides a comprehensive theoretical and methodological framework, the true understanding of the solubility of this compound will come from carefully executed experiments. The protocols and models described herein are designed to be a starting point for researchers to generate high-quality, reliable solubility data. By systematically applying these techniques, the scientific community can build a collective understanding of this important molecule's behavior, paving the way for its successful application in research and development.
References
- Al-Badr, A. A., & El-Enany, N. (2012). Emtricitabine. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 37, pp. 165-207). Academic Press.
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964560, 4-Hydroxy-3-methylbenzonitrile. Retrieved from [Link]
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RSC Publishing. (n.d.). RSC Advances. Retrieved from [Link]
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- Wai, C. M., & Carrott, M. J. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(23), 4815-4819.
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Purification of 2-Amino-4-hydroxy-3-methylbenzonitrile by Recrystallization
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of pharmacologically active molecules and their intermediates, achieving a high degree of purity is not merely a procedural step but a fundamental requirement for safety, efficacy, and regulatory compliance. 2-Amino-4-hydroxy-3-methylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring amino, hydroxyl, and nitrile functional groups, makes it a versatile precursor. However, synthetic routes to this intermediate can introduce a variety of impurities, including unreacted starting materials, by-products, and reagents. Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds, making it an indispensable tool in the drug development pipeline.[1][2]
This application note provides a comprehensive guide to the purification of this compound using recrystallization. We will delve into the theoretical underpinnings of this technique, provide a systematic protocol for solvent selection, and offer a detailed, step-by-step procedure for the purification process.
Understanding the Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][3] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in the same solvent at a colder temperature.[1][2][4]
The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent (the mother liquor) and are subsequently separated by filtration. The success of recrystallization hinges on the careful selection of an appropriate solvent system.[5]
Strategic Solvent Selection: A Data-Driven Approach
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for impurities at all temperatures, or very low solvency such that they can be removed by hot filtration.
-
Chemical inertness ; it should not react with the compound being purified.
-
Volatility that allows for easy removal from the purified crystals.
-
Favorable safety profile (low toxicity and flammability).
Given the polar nature of this compound, with its amino and hydroxyl groups capable of hydrogen bonding, polar solvents are likely to be effective. Solvents such as water, ethanol, methanol, and acetone, or mixtures thereof, are good starting points for investigation.[4][6]
Protocol for Systematic Solvent Screening
A systematic approach is essential to identify the optimal solvent or solvent system. This protocol outlines a small-scale screening process to efficiently evaluate potential candidates.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Room Temperature Solubility:
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
Add 0.5 mL of a single solvent to each corresponding test tube at room temperature.
-
Vortex or agitate the mixtures and observe the solubility.
-
Observation: If the compound dissolves completely, the solvent is likely too good and will result in poor recovery. If the compound is completely insoluble, it is a poor solvent for single-solvent recrystallization but may be useful as an anti-solvent in a two-solvent system. A solvent in which the compound is sparingly soluble at room temperature is a promising candidate.
-
-
Elevated Temperature Solubility:
-
For the solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.
-
Add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.
-
Observation: A good solvent will dissolve the compound completely at an elevated temperature in a reasonable volume. If a very large volume of solvent is required, the recovery will likely be low.
-
-
Crystallization upon Cooling:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to induce further crystallization.
-
Observation: The ideal solvent will yield a significant amount of crystalline precipitate upon cooling. The formation of an oil or no precipitation indicates a suboptimal solvent choice.
-
Data Interpretation:
The results of this screening should be tabulated to facilitate the selection of the best solvent or solvent pair.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Acetone | |||
| Toluene | |||
| Heptane |
Based on the polarity of this compound, a mixture of a good solvent (like ethanol or methanol) and a poor solvent (like water or heptane) is often effective. This is known as a two-solvent recrystallization.[7]
Detailed Recrystallization Protocol for this compound
This protocol provides a step-by-step guide for the purification of this compound, using a mixed solvent system of ethanol and water, which is a common and effective choice for polar organic compounds.[4]
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass funnel
-
Ice bath
-
Drying oven or vacuum desiccator
Safety Precautions: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the recrystallization in a well-ventilated fume hood.
Step-by-Step Procedure
1. Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the "good" solvent (ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add hot ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[2]
2. Decolorization (Optional):
-
If the hot solution is colored due to impurities, it may be necessary to decolorize it.
-
Remove the flask from the heat source and allow it to cool slightly to prevent bumping.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
3. Hot Filtration (if decolorizing or if insoluble impurities are present):
-
This step is necessary to remove the activated charcoal or any other insoluble impurities from the hot solution.
-
Preheat a separate Erlenmeyer flask containing a small amount of the solvent on the hot plate. This will prevent premature crystallization in the receiving flask.
-
Place a fluted filter paper in a glass funnel and place the funnel in the neck of the preheated receiving flask.
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter paper to recover any remaining product.
4. Crystallization:
-
Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass or loosely inserted stopper to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
5. Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the purified product.[4]
6. Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.
7. Purity and Yield Assessment:
-
Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percentage yield of the purified product.
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization process.
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Application Note: Structural Elucidation of 2-Amino-4-hydroxy-3-methylbenzonitrile using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a detailed guide to the structural analysis of 2-Amino-4-hydroxy-3-methylbenzonitrile (CAS No. 102569-26-6) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a polysubstituted aromatic compound, the precise assignment of proton and carbon signals is critical for unambiguous structural confirmation, which is essential in medicinal chemistry and materials science. This guide offers a comprehensive protocol for sample preparation and outlines a detailed interpretation of the predicted NMR spectra, grounded in established principles of chemical shifts, substituent effects, and coupling constants. The causality behind spectral predictions is explained, providing researchers with a robust framework for analyzing similarly substituted aromatic systems.
Introduction: The Rationale for NMR Analysis
This compound is a substituted aromatic molecule featuring a combination of electron-donating groups (amino, hydroxyl) and a weakly electron-donating group (methyl), along with an electron-withdrawing group (nitrile). This unique electronic arrangement makes it a valuable scaffold in drug discovery and organic electronics. Unambiguous characterization is paramount, and NMR spectroscopy is the gold standard for determining the precise connectivity and chemical environment of atoms in a molecule.
The strategic placement of substituents on the benzene ring creates a distinct magnetic environment for each proton and carbon atom. ¹H NMR will reveal the number of distinct aromatic protons, their coupling patterns (which indicate their relative positions), and the chemical shifts of the methyl, amino, and hydroxyl protons. ¹³C NMR will complement this by identifying all unique carbon environments, including the quaternary carbons and the characteristic nitrile carbon. The interplay of the substituents is expected to cause significant shifts in the aromatic region, which requires careful analysis. For instance, the strong electron-donating amino and hydroxyl groups will shield the ortho and para positions, shifting the corresponding proton and carbon signals upfield (to a lower ppm value) compared to benzene.[1][2]
Experimental Design and Protocols
A successful NMR experiment begins with meticulous sample preparation. The choice of solvent and sample concentration are critical parameters that directly impact spectral quality.
Recommended Solvent Selection
The analyte, this compound, contains polar amino and hydroxyl groups capable of hydrogen bonding. Therefore, a polar deuterated solvent is required to ensure sufficient solubility.[3]
-
Primary Recommendation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves polar compounds, and its residual proton signal (at ~2.50 ppm) does not typically overlap with the aromatic or labile proton signals of the analyte.[4] Furthermore, the exchangeable protons of the -OH and -NH₂ groups are often clearly observable in DMSO-d₆.
-
Alternative: Methanol-d₄ (CD₃OD) is another suitable polar solvent. However, it can lead to the exchange of labile -OH and -NH₂ protons with deuterium, which may cause these signals to broaden or disappear.
Sample Preparation Protocol
This protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]
-
Solubilization: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[5]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, particulate-free solution is essential for acquiring high-quality spectra.[7]
-
Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
-
Instrument Setup: Before analysis, ensure the spectrometer is properly tuned and the magnetic field is shimmed on the sample to maximize homogeneity.
Spectral Interpretation and Data Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, including justifications for the assigned chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the exchangeable protons of the amino and hydroxyl groups.
Diagram 1: Molecular Structure and Proton Numbering
Caption: Numbering scheme for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| -CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A | Benzylic protons typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen and chemical exchange. |
| Ar-H (H-5) | ~6.8 - 7.0 | Doublet (d) | ~8.0 - 9.0 (³JHH) | This proton is ortho to the electron-withdrawing -CN group and meta to the -OH group. It couples with H-6, resulting in a doublet. |
| Ar-H (H-6) | ~6.6 - 6.8 | Doublet (d) | ~8.0 - 9.0 (³JHH) | This proton is ortho to the strong electron-donating -OH group and meta to the -NH₂ group, causing an upfield shift. It couples with H-5.[1] |
| -OH | ~9.0 - 10.0 | Broad Singlet (br s) | N/A | Phenolic protons are deshielded and their chemical shift is sensitive to solvent and concentration. In DMSO-d₆, they often appear as a distinct, sometimes broad, singlet. The potential for intramolecular hydrogen bonding with the adjacent amino group could shift this signal further downfield. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons, the methyl carbon, and the nitrile carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -CH₃ | ~15 - 20 | Alkyl carbons attached to an aromatic ring typically resonate in this upfield region. |
| C-1 | ~100 - 105 | This quaternary carbon is attached to the electron-withdrawing -CN group but is shielded by the ortho -NH₂ and para -OH groups. |
| C-2 | ~145 - 150 | Attached to the strongly electron-donating -NH₂ group, this carbon is significantly shielded. |
| C-3 | ~115 - 120 | This carbon is attached to the methyl group and is influenced by the adjacent -NH₂ and -OH groups. |
| C-4 | ~155 - 160 | Attached to the highly electronegative oxygen of the hydroxyl group, this carbon will be the most downfield of the ring carbons. |
| C-5 | ~120 - 125 | This tertiary aromatic carbon is expected to be in the typical aromatic region. |
| C-6 | ~110 - 115 | Shielded by the ortho -OH and para -NH₂ groups, this carbon will appear at a relatively upfield position. |
| -CN | ~118 - 122 | The nitrile carbon has a characteristic chemical shift in this range. |
Workflow and Validation
The process of NMR analysis follows a logical sequence from sample preparation to final structural confirmation.
Diagram 2: NMR Analysis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. preprints.org [preprints.org]
- 5. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
"troubleshooting guide for the synthesis of substituted aminobenzonitriles"
Technical Support Center: Synthesis of Substituted Aminobenzonitriles
Welcome to the technical support center for the synthesis of substituted aminobenzonitriles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these crucial intermediates. Aminobenzonitriles are foundational building blocks in the development of pharmaceuticals, liquid crystals, and various functional materials[1][2]. However, their synthesis can be fraught with challenges, from low yields to purification difficulties.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common synthetic routes. We will explore the causality behind experimental choices to empower you to diagnose and resolve issues effectively.
Core Synthetic Strategies & Troubleshooting
The selection of a synthetic route is the most critical decision and depends heavily on the starting material availability, substitution pattern, and scale. We will address the most prevalent methods and their associated challenges in a question-and-answer format.
Method 1: Dehydration of Substituted Aminobenzamides
This is a common and often high-yielding method, particularly for industrial applications, where an aminobenzamide is dehydrated to the corresponding nitrile.[2] The choice of dehydrating agent is critical and often the primary source of experimental problems.
Answer: Low yields in amide dehydration are typically traced back to one of three areas: the choice and handling of the dehydrating agent, reaction conditions, or side reactions involving the amino group.
-
Ineffective Dehydrating Agent: Agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are common, but their effectiveness can be substrate-dependent.[3][4] For instance, while POCl₃ is a conventional choice, it can react with the unprotected amino group, leading to phosphamides or other byproducts.[4] Phenylphosphonic dichloride in pyridine has been shown to be highly effective and chemoselective for 2-aminobenzamide, affording yields as high as 96%, whereas it is ineffective for 3- and 4-aminobenzamides.[4]
-
Reaction Conditions:
-
Temperature: Insufficient temperature can lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of the starting material or product. For a synthesis using thionyl chloride, a gradual temperature increase followed by a hold at 50-60°C is effective.[3]
-
Moisture: Dehydrating agents are extremely sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will quench the reagent, drastically reducing its efficacy.
-
-
Unwanted Side Reactions: The amino group is nucleophilic and can react with many dehydrating agents. One strategy to circumvent this is to protect the amine. However, a well-chosen reagent can provide chemo-selectivity. Thionyl chloride, for example, can act as both a dehydrating agent and a temporary protecting agent for the amino group, improving yield and product quality.[3]
Answer: Impurities often consist of unreacted starting material, partially reacted intermediates, or products from side reactions.
-
Unreacted Aminobenzamide: This is the most common impurity if the reaction is incomplete. It can be difficult to separate due to similar polarity. Pushing the reaction to completion with a slight excess of the dehydrating agent or extended reaction times can help.
-
Phosphoramide/Sulfonamide Adducts: As mentioned, reagents like POCl₃ or SOCl₂ can react with the amino group. These byproducts are often highly polar and may be removed by aqueous workup or silica gel chromatography.
-
Hydrolysis Product: During workup, if the nitrile is exposed to harsh acidic or basic conditions at elevated temperatures, it can hydrolyze back to the amide or further to the carboxylic acid. Neutralizing the reaction mixture carefully is crucial.[3]
-
Dissolve phenylphosphonic dichloride (15 mmol) in 10 mL of pyridine.
-
Heat the solution to 60 °C for 2 hours under an inert atmosphere.
-
In a separate flask, dissolve 2-aminobenzamide (15 mmol) in 10 mL of pyridine.
-
Add the 2-aminobenzamide solution to the heated reagent solution.
-
Maintain the reaction at 60 °C for 24 hours, monitoring by TLC.
-
After completion, remove the pyridine under reduced pressure (in vacuo) to yield an oily residue.
-
Redissolve the residue in ethanol and evaporate again. Repeat this step three times to ensure complete removal of pyridine.
-
Purify the final residue by silica gel column chromatography (eluent: chloroform-hexane 1:3) to afford pure 2-aminobenzonitrile.
| Dehydrating Reagent | Substrate | Yield (%) | Reference |
| Phenylphosphonic dichloride | 2-Aminobenzamide | 96% | [4] |
| Phosphoryl chloride | 2-Aminobenzamide | <60% | [4] |
| Thionyl Chloride | Aminobenzamide | High (Industrial) | [3] |
| Phosphorus Pentachloride | Anthranilamide | Good | [5] |
Method 2: Reduction of Substituted Nitrobenzonitriles
This route involves the reduction of a nitro group to an amine. It is a very common transformation in organic synthesis, but chemoselectivity (reducing the nitro group without affecting the nitrile) is the primary challenge.
Answer: This is a classic chemoselectivity problem. The nitrile group can also be reduced under certain conditions. The key is the choice of reducing agent and reaction conditions.
-
Harsh Reducing Agents: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitro and the nitrile groups. Avoid these unless both groups are intended for reduction.
-
Catalytic Hydrogenation: This is often the method of choice. Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with hydrogen gas are effective. However, catalyst poisoning (from sulfur-containing impurities) or over-reduction can occur. Using a milder catalyst system like Pd/SnO₂-Sb₂O₃ can sometimes improve selectivity.[2]
-
Metal/Acid Reduction: A common and cost-effective method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl).[6] This system is generally very selective for the nitro group. Over-consumption of the metal or acid can be an issue if the reaction is too vigorous.[6]
Answer: Stalled reactions in this synthesis are often due to issues with the catalyst or reagents.
-
Catalyst Inactivation (Hydrogenation): If you are performing catalytic hydrogenation, the catalyst may be poisoned. Ensure your starting material and solvent are free from sulfur or other known catalyst poisons. The catalyst itself may also be old or of poor quality.
-
Metal Passivation (Metal/Acid): When using metals like zinc or iron, the surface can become passivated by the formation of an oxide or salt layer, preventing further reaction. Mechanical stirring must be vigorous to ensure the metal surface remains active. Sometimes, pre-activation of the metal (e.g., with dilute acid) is necessary.
-
Insufficient Acid: The stoichiometry of the acid is critical. Inadequate acid will slow down and eventually stop the reaction.
Caption: General troubleshooting workflow for a failed organic synthesis.
Method 3: Nucleophilic Aromatic Substitution (SNAAr)
This approach typically involves reacting a halobenzonitrile (containing an electron-withdrawing group) with an amine source. The success of this reaction is governed by the principles of Nucleophilic Aromatic Substitution (SNAAr).[7]
Answer: The feasibility of an SNAAr reaction is critically dependent on the electronic properties of the aromatic ring and the nature of the leaving group.[7]
-
Insufficient Ring Activation: SNAAr requires the aromatic ring to be electron-poor. This is achieved by having potent electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[8] An EWG in the meta position does not effectively stabilize the negatively charged intermediate (Meisenheimer complex) and the reaction will likely fail.[8]
-
Poor Leaving Group: The leaving group's ability to depart is also crucial. The general trend for leaving group ability in SNAAr is F > Cl > Br > I. This is counterintuitive to Sₙ1/Sₙ2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[7] If you are using a bromo- or iodo-benzonitrile without strong activation, the reaction may not work.
-
Nucleophile/Base Issues: The amine nucleophile must be strong enough to attack the ring. Sometimes a stronger base is needed to deprotonate the amine and increase its nucleophilicity, but this can also lead to side reactions.
Caption: Decision tree for selecting a synthetic route to aminobenzonitriles.
Method 4: Cyanation of Anilines (e.g., Sandmeyer Reaction)
The Sandmeyer reaction transforms an aniline into a benzonitrile via a diazonium salt intermediate.[9][10] This is a powerful but often tricky reaction due to the instability of the diazonium intermediate and the toxicity of the cyanide source.
Answer: Tar formation is a classic sign of diazonium salt decomposition. These intermediates are notoriously unstable and can readily decompose to form a variety of radical byproducts, leading to polymerization and tarring.
-
Temperature Control is Critical: The diazotization step (reacting the aniline with a nitrite source like NaNO₂) must be performed at low temperatures, typically 0-5 °C.[1][11] If the temperature rises, the diazonium salt will rapidly decompose.
-
Slow, Controlled Addition: The nitrite solution should be added slowly and portion-wise to the acidic solution of the aniline to prevent localized heating and a buildup of nitrous acid.
-
In-Situ Consumption: Do not attempt to isolate the diazonium salt unless you have a specific, validated protocol for doing so (e.g., as a tetrafluoroborate salt).[10] The best practice is to generate the diazonium salt and immediately add this cold solution to the cyanide/copper catalyst mixture.
Answer: Low yields, assuming decomposition is controlled, often point to issues in the second step: the displacement of the diazonium group.
-
Catalyst Activity: The Sandmeyer reaction is typically catalyzed by a copper(I) salt, most commonly CuCN.[12] The Cu(I) species is essential for the reaction mechanism. If it has been oxidized to Cu(II) through improper storage or exposure to air, the reaction will be sluggish. Ensure you use fresh, high-quality CuCN.
-
Cyanide Source: While CuCN is common, other cyanide sources can be used. However, the compatibility of the cyanide source with other reagents is key. For example, Fe(II), which can form during some related reactions, readily sequesters cyanide ions, making them unavailable for the desired reaction.[12]
-
Workup and Purification: Aminobenzonitriles can be sensitive. Purification often involves careful pH adjustment and extraction. Extracting the product at an acidic pH (0-2) into a solvent like chloroform has been shown to minimize impurities compared to extraction at a neutral or basic pH.[5] Subsequent purification by recrystallization from a non-polar solvent like hexane can yield a high-purity solid product.[5]
Frequently Asked Questions (FAQs)
Q: How do I best monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to achieve good separation between your starting material, product, and any major byproducts. Co-spotting your reaction mixture with the starting material is essential for accurate interpretation. For more quantitative analysis, taking aliquots for Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q: What are the critical safety precautions for these syntheses? A: Many of the reagents used are highly hazardous.
-
Cyanides (e.g., KCN, CuCN, Zn(CN)₂): Extremely toxic. Always handle in a well-ventilated fume hood. Never allow contact with acids, which will generate lethal hydrogen cyanide (HCN) gas. Have a cyanide antidote kit available and ensure you are trained in its use. All waste must be quenched and disposed of according to your institution's hazardous waste protocols.
-
Dehydrating Agents (POCl₃, PCl₅, SOCl₂): Highly corrosive and water-reactive. They release HCl gas upon contact with moisture. Handle in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Diazonium Salts: Potentially explosive, especially when dry. Always keep them in a cold solution and use them immediately after preparation.[12]
Q: My final product has poor color. How can I improve it? A: Color impurities are common. A charcoal treatment can be very effective. After the workup and extraction into an organic solvent, add a small amount of activated charcoal to the solution, stir for 15-30 minutes, and then filter through a pad of Celite to remove the charcoal and adsorbed impurities.[5] This is often done before the final concentration and recrystallization step.
References
-
Preparation method of aminobenzonitrile. Eureka | Patsnap. (2020). [Link]
-
What is the synthetic route of 4-Aminobenzonitrile - Knowledge. Bloom Tech. (2023). [Link]
-
What is the synthetic route of 4-Aminobenzonitrile - Knowledge. (2023). [Link]
- Catalytic synthesis method of p-aminobenzonitrile.
- Method of 2-aminobenzonitrile synthesis.
-
Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Quick Company. [Link]
-
Development of a New α‐Aminonitrile Synthesis. Semantic Scholar. (2004). [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH National Library of Medicine. [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. (2025). [Link]
- Process for the preparation of 3-aminobenzonitrile replace.
-
Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps. (2022). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. [Link]
-
Sandmeyer reaction. [Link]
-
Nucleophilic Aromatic Substitution Practice Problems. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. (2025). [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. NIH National Library of Medicine. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025). [Link]
- Purification of N-substituted aminobenzaldehydes.
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. (2021). [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. NIH National Library of Medicine. [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Publications. (2025). [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. guidechem.com [guidechem.com]
- 3. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. Free Article [chemicalbook.com]
- 5. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]
- 6. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
"alternative synthetic routes to avoid impurities in 2-Amino-4-hydroxy-3-methylbenzonitrile"
Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxy-3-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The control of impurities, particularly regioisomers, is a critical challenge in the synthesis of this molecule. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed alternative synthetic routes to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The primary impurities are typically regioisomers formed during electrophilic aromatic substitution steps. Depending on the synthetic route chosen, the most common impurity is 6-Amino-4-hydroxy-3-methylbenzonitrile . This arises from a lack of complete regioselectivity during the introduction of the amino group or its nitro precursor onto the 4-hydroxy-3-methylbenzonitrile scaffold. Other potential impurities include residual starting materials, intermediates from incomplete reactions, and oxidative degradation byproducts of the aminophenol core.
Q2: Why is strict impurity control so critical for this compound?
This compound is often used as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. The presence of regioisomeric impurities can lead to the formation of isomeric final products that are difficult and costly to separate. These isomeric impurities can have different pharmacological, toxicological, and pharmacokinetic profiles, posing a significant risk to drug safety and efficacy. Therefore, controlling impurities at this early stage is essential for ensuring the quality and safety of the final product.
Q3: What are the general strategies to minimize impurity formation?
There are three primary strategies:
-
Reagent Selection: Employing highly regioselective reagents can direct functional groups to the desired position. For instance, using sterically hindered reagents or specific catalysts can improve the selectivity of nitration or amination.
-
Order of Reactions: The sequence in which functional groups are introduced onto the aromatic ring is critical. A well-designed synthetic pathway will utilize the directing effects of existing substituents to ensure the correct placement of new groups.
-
Process Control & Purification: Maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. After the reaction, robust purification methods, such as selective recrystallization or column chromatography, are necessary to remove any remaining impurities.
Troubleshooting Guide: Common Synthetic Issues
Problem: Presence of the 6-Amino-4-hydroxy-3-methylbenzonitrile Regioisomer
This is the most frequent and challenging issue, often arising from a "standard" synthetic approach that starts from m-cresol.
Probable Cause: Lack of Regioselectivity in Nitration
A common, yet flawed, synthetic route involves the nitration of the intermediate, 4-hydroxy-3-methylbenzonitrile. This intermediate is typically prepared from m-cresol via formylation (e.g., Reimer-Tiemann reaction) and subsequent conversion of the aldehyde to a nitrile.
In the nitration step, the powerful ortho-, para-directing hydroxyl group and the weaker ortho-, para-directing methyl group compete with the meta-directing nitrile group. While the hydroxyl group strongly directs the incoming nitro group to the ortho position (C2), a significant amount of substitution can also occur at the other ortho position (C6), leading to the undesired isomer after reduction.
Caption: Troubleshooting workflow for selecting an improved synthetic route.
Alternative Synthetic Protocol: Regioselective Nitrosation Route
This protocol provides a step-by-step method for synthesizing this compound with high purity, minimizing the formation of the C6-amino isomer. The key is the highly selective introduction of a nitroso group at the para-position to the hydroxyl group of m-cresol.
Step 1: Synthesis of 4-Nitroso-3-methylphenol
This step establishes the critical regiochemistry early in the synthesis. The hydroxyl group directs the nitrosation to the para position.
-
Materials:
-
m-Cresol
-
Sodium Hydroxide (NaOH)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 36%)
-
Deionized Water
-
-
Procedure:[1]
-
Prepare a solution of NaOH (e.g., 3.9 g, 97.5 mmol) in water (50 mL) in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Add m-cresol (10.8 g, 100 mmol) to the NaOH solution and stir until dissolved.
-
Add sodium nitrite (6.8 g, 98.5 mmol) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 3-5 °C in an ice-salt bath.
-
Slowly add concentrated HCl (36%, approx. 28.6 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for 2 hours.
-
The product, 4-nitroso-3-methylphenol, will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold water. The damp product can often be used directly in the next step.
-
Step 2: Reduction to 4-Amino-3-methylphenol
The nitroso group is reduced to an amine.
-
Materials:
-
4-Nitroso-3-methylphenol (from Step 1)
-
Methanol (or another suitable solvent)
-
Palladium on Carbon (Pd/C, 5-10 wt%) or Raney Nickel
-
Hydrogen Gas (H₂)
-
-
-
Suspend the 4-nitroso-3-methylphenol in methanol in a hydrogenation vessel.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C, ~1-2 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-amino-3-methylphenol. This can be purified by recrystallization if necessary.
-
Step 3: Sandmeyer Cyanation to this compound
This classic reaction converts the primary amine to a nitrile via a diazonium salt intermediate. The cyano group is introduced ortho to the hydroxyl group and para to the methyl group.
-
Materials:
-
4-Amino-3-methylphenol (from Step 2)
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Use with extreme caution)
-
Deionized Water
-
-
Procedure (General Sandmeyer Protocol):
-
Diazotization (Perform below 5 °C):
-
Dissolve 4-amino-3-methylphenol in aqueous HCl in a flask and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition is complete.
-
-
Cyanation (Perform in a well-ventilated fume hood):
-
In a separate flask, prepare a solution of CuCN and NaCN in water. This forms the active copper cyanide complex.
-
Cool the cyanide solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will occur.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
-
Data Summary: Comparison of Synthetic Routes
| Feature | Standard Route (Nitration of Benzonitrile) | Alternative Route (Nitrosation of m-Cresol) |
| Key Challenge | Poor regioselectivity in nitration step. | Handling of toxic cyanide reagents. |
| Primary Impurity | 6-Amino-4-hydroxy-3-methylbenzonitrile | Residual intermediates if reactions are incomplete. |
| Selectivity | Moderate to Low | High |
| Overall Yield | Variable, often lower due to purification losses. | Generally higher due to cleaner reactions. |
| Process Safety | Use of strong nitrating acids. | Requires stringent handling protocols for cyanides. |
References
- CN103508908A - Preparation method for 4-amino-3-methylphenol.
- JP2012062252A - Method for producing 4-amino-m-cresol.
Sources
"degradation pathways of 2-Amino-4-hydroxy-3-methylbenzonitrile under acidic/basic conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-4-hydroxy-3-methylbenzonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your research.
Introduction to the Stability of this compound
This compound is a substituted aromatic compound containing three key functional groups: a primary amine (-NH₂), a hydroxyl group (-OH), and a nitrile group (-CN). The stability of this molecule under acidic and basic conditions is of paramount importance in pharmaceutical development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[1][2] Understanding the degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.[1][2]
This guide will explore the anticipated degradation mechanisms under both acidic and basic stress conditions, provide detailed experimental protocols for conducting degradation studies, and offer solutions to common analytical challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when studying the degradation of this compound.
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile group.[3] The reaction typically proceeds in two stages: first, the nitrile is converted to an amide intermediate (2-Amino-4-hydroxy-3-methylbenzamide), which then undergoes further hydrolysis to the corresponding carboxylic acid (2-Amino-4-hydroxy-3-methylbenzoic acid).[4][5] The amino group, being basic, will be protonated to form an ammonium salt, which is generally stable to hydrolysis.[1][6] The phenolic hydroxyl group is also relatively stable under acidic conditions.
Q2: What are the expected major degradation products under basic conditions?
A2: In basic media, the nitrile group is also susceptible to hydrolysis, first to the amide and then to the carboxylate salt (2-Amino-3-methyl-4-oxidobenzonitrile followed by 2-Amino-4-carboxy-6-methylphenolate).[7][8] The phenolic hydroxyl group, being acidic, will be deprotonated to form a phenoxide ion. This can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation, especially if oxygen is present. The amino group is generally stable under basic conditions.
Q3: How does pH affect the rate of degradation?
A3: The rate of nitrile hydrolysis is pH-dependent. Generally, the hydrolysis is catalyzed by both acid and base.[4][7] Therefore, the degradation rate is expected to be slowest at a neutral or near-neutral pH and increase as the pH becomes more acidic or basic. The specific pH at which the molecule is most stable (the pH of maximum stability) would need to be determined experimentally through a kinetic study.
Q4: Can the amino group degrade?
A4: While the primary amino group is relatively stable, under harsh oxidative conditions that can sometimes accompany forced degradation studies, it could potentially be oxidized. However, under typical acidic or basic hydrolytic conditions, significant degradation of the amino group itself is less likely compared to the hydrolysis of the nitrile. In acidic solution, the amino group will exist as the protonated and more stable ammonium form.[1][6]
Q5: Are there any potential secondary degradation pathways to consider?
A5: Besides hydrolysis of the nitrile, decarboxylation of the resulting carboxylic acid could occur under forcing conditions, particularly with heat.[9] This would lead to the formation of 2-Amino-6-methylphenol. Additionally, oxidation of the aminophenol moiety is a possibility, especially under basic conditions in the presence of air, which can lead to colored degradation products.[10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in HPLC/LC-MS Analysis | 1. Formation of unknown degradation products. 2. Impurities in the starting material or reagents. 3. Contamination from glassware or solvents. | 1. Characterize the unknown peaks using LC-MS/MS and NMR. Consider the predicted degradation pathways (amide, carboxylic acid, decarboxylation product). 2. Run a blank (reagents without the active substance) and an initial time point (t=0) sample to identify pre-existing impurities.[11] 3. Ensure high purity solvents and meticulously clean glassware. |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Interaction of the polar amino and hydroxyl groups with active sites on the HPLC column packing (silanols). 2. Sample solvent is too strong or incompatible with the mobile phase. 3. Column overload. | 1. Use a high-purity, end-capped C18 column. Add a competing base like triethylamine (0.1%) to the mobile phase or use a buffered mobile phase at a low pH (e.g., pH 2.5-3) to protonate the amine and suppress silanol interactions.[12] 2. Dissolve the sample in the mobile phase or a weaker solvent.[2][13] 3. Reduce the injection volume or dilute the sample.[11][12] |
| Incomplete or No Degradation Observed | 1. The compound is highly stable under the tested conditions. 2. Insufficient reaction time or temperature. | 1. Increase the concentration of the acid or base, increase the temperature, or extend the duration of the study. Forced degradation studies often require more extreme conditions to achieve significant degradation.[1][2] 2. Follow a systematic approach, incrementally increasing the stress level. For example, start with 0.1 M HCl at 60°C for 24 hours and increase as needed. |
| Discoloration of the Sample (e.g., turning brown/purple) | 1. Oxidation of the aminophenol structure, especially under basic conditions in the presence of air. | 1. Perform the degradation study under an inert atmosphere (e.g., nitrogen or argon).[10] Include an antioxidant in the formulation if this is for product development. |
| Precipitation of the Compound During the Experiment | 1. The pH of the solution has shifted to a point where the compound or its degradation products are no longer soluble. 2. Exceeding the solubility limit of the compound or its degradants. | 1. The amino group will be protonated in acid, and the hydroxyl group will be deprotonated in base, affecting solubility.[10] Ensure the concentration of the compound is well below its solubility limit in the chosen medium. 2. Consider using a co-solvent if solubility is a persistent issue, but be aware that this can affect the degradation kinetics. |
Experimental Protocols
Here are detailed protocols for conducting degradation studies and analyzing the results.
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acidic Degradation:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1 M HCl (for harsh conditions) or 0.1 M HCl (for milder conditions).
-
Dilute to the final volume with water to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C or 80°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the aliquots with an equivalent amount of NaOH to prevent further degradation and protect the HPLC column.
-
-
Basic Degradation:
-
Follow the same procedure as for acidic degradation, but use 1 M NaOH or 0.1 M NaOH instead of HCl.
-
Neutralize the aliquots with an equivalent amount of HCl before analysis.
-
-
Control Samples:
-
Prepare a control sample in neutral pH (water) and subject it to the same temperature conditions to assess for thermal degradation.
-
Keep a sample of the stock solution at room temperature or refrigerated to serve as an undecomposed reference.
-
Protocol 2: HPLC-UV Analysis
Objective: To separate and quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and basic analytes by controlling ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%), ramp up to a higher percentage (e.g., 90%) over 20-30 minutes. | To elute compounds with a wide range of polarities, from the polar carboxylic acid degradant to the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | For reproducible retention times. |
| Detection Wavelength | Determined by UV scan of the parent compound (e.g., 280 nm). A diode array detector is recommended to monitor multiple wavelengths. | To achieve maximum sensitivity for the parent compound and detect degradation products that may have different UV maxima. |
| Injection Volume | 10 µL | A small injection volume helps to prevent peak distortion.[11] |
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the proposed degradation pathways and a typical experimental workflow.
Proposed Degradation Pathways
Caption: General workflow for conducting and analyzing a forced degradation study.
References
-
Forced Degradation Studies. MedCrave online. 2016-12-14. [Link]
-
A Theoretical Investigation of Excited-State Acidity of Phenol and Cyanophenols. Journal of the American Chemical Society. [Link]
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Hydrolysis of para-aminophenol.
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
A Theoretical Investigation of Excited-State Acidity of Phenol and Cyanophenols. ResearchGate. [Link]
-
Hydrolysis of the paracetamol and (B) reaction of p-aminophenol (PAP) with NQS. ResearchGate. [Link]
-
Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Universidad de Alicante. [Link]
-
Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Restek. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]
-
Organic Chemistry – Specific Name Reactions. Department of School Education, Government of Tamil Nadu. [Link]
-
Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
HPLC Troubleshooting Guide. ACE. [Link]
-
Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
-
4-Aminophenol via hydrolysis of paracetamol. Gluon's lab. [Link]
-
What is acidity order of o-cyanophenol m-cyanophenol and p-cyanophenol?. Quora. [Link]
-
Acidity of Phenols. Chemistry LibreTexts. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. mdpi.com [mdpi.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Gluon's lab: 4-Aminophenol via hydrolysis of paracetamol [agedspoonchemistry.blogspot.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. youtube.com [youtube.com]
Technical Support Center: Stabilizing 2-Amino-4-hydroxy-3-methylbenzonitrile
Welcome to the dedicated technical support center for 2-Amino-4-hydroxy-3-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the oxidative degradation of this valuable compound. The inherent chemical structure of this compound, featuring both an amino and a hydroxyl group on the benzene ring, makes it susceptible to oxidation, which can compromise experimental outcomes and product integrity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and purity of your this compound samples.
Troubleshooting Guide: Identifying and Mitigating Oxidation
Oxidative degradation of this compound can manifest in several ways. This section provides a systematic approach to identifying and addressing these issues.
| Observed Problem | Potential Cause | Recommended Action |
| Discoloration of Solid or Solution (e.g., yellowing, browning) | Exposure to atmospheric oxygen. | Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Use a glove box for all manipulations.[1][2] |
| Exposure to light. | Store the compound in an amber vial or a container protected from light.[1] | |
| Elevated storage temperature. | Store the compound at the recommended temperature, typically 4°C, to slow down the rate of oxidation.[3] | |
| Appearance of New Peaks in Analytical Data (e.g., HPLC, LC-MS) | Formation of oxidation products such as quinone-imines or polymeric materials.[4][5] | Implement inert atmosphere techniques for all experimental steps. Degas solvents prior to use. Consider adding a suitable antioxidant. |
| Inconsistent Experimental Results or Loss of Potency | Degradation of the starting material, leading to lower effective concentration. | Re-purify the compound if oxidation is suspected. Always use freshly prepared solutions and minimize their exposure to air. |
| Poor Solubility After Storage | Formation of insoluble polymeric oxidation products. | Filter the solution before use. However, this is a temporary fix. The root cause (oxidation) must be addressed through proper handling and storage. |
Visualizing the Oxidation Pathway
The primary mechanism of oxidation for aminophenol derivatives involves the formation of highly reactive quinone-imine intermediates, which can then polymerize. Understanding this pathway is crucial for developing effective preventative strategies.
Caption: Proposed oxidation pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation is oxidation. The electron-donating amino and hydroxyl groups on the aromatic ring make the compound highly susceptible to oxidation by atmospheric oxygen.[6] This process can be accelerated by exposure to light and elevated temperatures.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored at 4°C in a tightly sealed amber vial under an inert atmosphere of nitrogen or argon.[1][3] For maximum protection, storage inside a glove box is recommended.[2]
Q3: Can I use antioxidants to prevent the degradation of my compound in solution?
A3: Yes, the use of antioxidants can be an effective strategy. However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with your downstream applications.
| Antioxidant Class | Examples | Mechanism of Action | Considerations |
| Radical Scavengers | Butylated hydroxytoluene (BHT), N-acetylcysteine (NAC) | Terminate free radical chain reactions. | May require removal before biological assays. Potential for side reactions. |
| Reducing Agents | Ascorbic acid, Dithiothreitol (DTT) | Reduce the oxidized forms of the compound. | pH-dependent stability and efficacy. May interfere with certain chemical reactions. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Sequester metal ions that can catalyze oxidation. | Effective only if metal-catalyzed oxidation is a significant pathway. |
Q4: How can I degas my solvents to minimize dissolved oxygen?
A4: Degassing solvents is a critical step in preventing oxidation. The most common methods are:
-
Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times for maximum efficiency.
-
Sonication under Vacuum: Place the solvent in an ultrasonic bath while applying a vacuum.
Experimental Workflow for Handling Air-Sensitive Compounds
Caption: General workflow for handling this compound.
Detailed Protocols
Protocol 1: Preparation of a Stock Solution under Inert Conditions
Objective: To prepare a stock solution of this compound with minimal exposure to atmospheric oxygen.
Materials:
-
This compound
-
Degassed solvent of choice
-
Schlenk flask or septum-capped vial
-
Glove box or Schlenk line
-
Syringes and needles
Procedure:
-
Place a clean, dry Schlenk flask or septum-capped vial containing a stir bar into the antechamber of a glove box.
-
Evacuate and refill the antechamber with inert gas (e.g., nitrogen or argon) three times before transferring the flask/vial into the main chamber.
-
Inside the glove box, weigh the desired amount of this compound and add it to the flask/vial.
-
Using a syringe, add the appropriate volume of degassed solvent to the flask/vial.
-
Seal the flask/vial and stir until the compound is fully dissolved.
-
If not for immediate use, wrap the vial in aluminum foil to protect it from light and store it at 4°C.
Protocol 2: Monitoring Oxidation by UV-Vis Spectrophotometry
Objective: To qualitatively assess the extent of oxidation by monitoring changes in the UV-Vis absorption spectrum.
Materials:
-
Solution of this compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of this compound in a suitable UV-transparent solvent.
-
Immediately after preparation, record the UV-Vis spectrum of the solution. This will serve as your baseline (t=0).
-
Store the solution under the conditions you wish to evaluate (e.g., on the benchtop exposed to air and light, or in a sealed vial in the dark).
-
At regular intervals (e.g., every hour, every day), record the UV-Vis spectrum of the solution.
-
Analysis: The formation of colored oxidation products, such as quinone-imines, will result in the appearance of new absorption bands in the visible region of the spectrum (typically >400 nm).[5][7] An increase in absorbance in this region over time is indicative of oxidation.
References
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
PubChem. 4-Amino-3-hydroxybenzonitrile. [Link]
-
PubMed Central. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. [Link]
-
RUA. Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. [Link]
-
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
-
ResearchGate. Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. [Link]
-
ResearchGate. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. [Link]
-
ACS Publications. Selective Spectrophotometric Method for the Determination of p-Aminophenol. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
PubMed. Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. [Link]
-
Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
-
PubMed. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. [Link]
-
Wikipedia. Paracetamol. [Link]
-
Royal Society of Chemistry. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. [Link]
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
PubChem. 3-Amino-4-hydroxybenzonitrile. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chemscene.com [chemscene.com]
- 4. RUA [rua.ua.es]
- 5. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to In Vitro Assay Development for Screening 2-Amino-4-hydroxy-3-methylbenzonitrile Derivatives
This guide provides a comprehensive comparison of in vitro assay strategies for the discovery of bioactive derivatives of the 2-Amino-4-hydroxy-3-methylbenzonitrile scaffold. We will explore the critical decision-making process, from selecting the appropriate assay format to implementing robust, high-throughput screens. The focus is on providing not just protocols, but the underlying scientific rationale to empower researchers in drug discovery.
The 2-amino-benzonitrile structural motif is a versatile scaffold found in molecules with a diverse range of biological activities. For instance, various benzonitrile derivatives have been investigated as potential inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), tyrosinase, and 12-lipoxygenase (12-LOX), highlighting the therapeutic potential of this chemical class.[1][2][3] The successful identification of potent and selective modulators from a library of such derivatives is critically dependent on the design and implementation of a robust and relevant screening assay.
Part 1: The Foundational Decision: Biochemical vs. Cell-Based Assays
The first strategic decision in any screening campaign is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay. This choice is not merely technical; it defines the scope and nature of the hits you will identify.
-
Biochemical Assays directly measure the interaction between a compound and an isolated biological target, such as a purified enzyme or receptor.[4] They are essential for understanding the direct mechanism of action and are often the preferred starting point when a specific molecular target is known.[5]
-
Cell-Based Assays utilize living cells to measure a compound's effect on a cellular process or pathway.[6] These assays provide a more physiologically relevant context, accounting for factors like cell permeability and potential off-target effects, but can make direct target deconvolution more challenging.
The following diagram illustrates the typical workflow for a high-throughput screening (HTS) campaign, which begins after an assay has been developed and validated.
Caption: High-Throughput Screening (HTS) Cascade.
Comparative Analysis: Biochemical vs. Cell-Based Assays
| Feature | Biochemical Assays | Cell-Based Assays |
| Primary Goal | Quantify direct target modulation (e.g., enzyme inhibition). | Measure a functional cellular outcome (e.g., cell death, gene expression). |
| Physiological Relevance | Lower. Lacks cellular context (e.g., membranes, metabolism). | Higher. Accounts for cell permeability, toxicity, and pathway effects.[6] |
| Throughput | Generally higher and more amenable to automation.[7] | Can be high, but often more complex and slower. |
| Hit Interpretation | Straightforward. A hit directly interacts with the target. | Complex. A hit could act on the target or any upstream/downstream pathway component. |
| Compound Requirements | No requirement for cell permeability. | Compounds must be cell-permeable to reach intracellular targets. |
| Cost | Can be high if purified protein is expensive or unstable. | Can be lower (cell lines) or higher (primary cells). |
| Common Artifacts | Assay technology interference (e.g., compound fluorescence). | General cytotoxicity masking a specific effect.[8] |
Part 2: A Closer Look at Biochemical Assays for Enzyme Inhibitors
Given that many benzonitrile derivatives show promise as enzyme inhibitors, a direct biochemical assay is a logical starting point.[9] The goal is to measure the catalytic activity of the target enzyme in the presence and absence of test compounds.[10] Fluorescence-based methods are overwhelmingly popular for HTS due to their high sensitivity and diverse readout modes.[11][12]
Comparison of Common Detection Modalities
| Assay Technology | Principle | Advantages | Disadvantages |
| Fluorescence Intensity (FI) | Measures the increase or decrease in fluorescence from a substrate or probe upon enzymatic action. | Simple, widely available equipment. | Prone to interference from fluorescent compounds and light scattering. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (and thus polarization) of a small fluorescent tracer as it binds to a larger molecule (e.g., an antibody).[13] | Homogeneous "mix-and-read" format, robust.[13] | Requires a suitable fluorescent tracer and binding partner; smaller dynamic range. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor (Lanthanide) and an acceptor fluorophore when in close proximity. Time-resolved detection reduces background. | High signal-to-noise, robust against compound interference. | Requires specific labeling of assay components; can be expensive. |
| Luminescence | Measures light produced by an enzymatic reaction (e.g., luciferase converting a substrate).[14] | Extremely high sensitivity, no excitation light needed, thus no autofluorescence background.[15] | Enzyme inhibitors can directly inhibit the reporter enzyme (e.g., luciferase). |
The diagram below illustrates the principle of a Fluorescence Polarization (FP) assay, a powerful technique for HTS.[13]
Caption: Principle of a Competitive Fluorescence Polarization (FP) Immunoassay.
Protocol: Generic FP-Based Enzyme Inhibition Assay
This protocol describes a universal method for measuring the activity of an enzyme that produces a small molecule product for which a specific antibody exists.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Stock: Dilute the purified target enzyme in Assay Buffer to a 2X working concentration. The final concentration should be determined during assay development to yield a robust signal within the linear range of the reaction.
-
Substrate/Cofactor Mix: Prepare a 4X solution of the enzyme's substrate and any necessary cofactors (e.g., ATP for a kinase) in Assay Buffer.
-
Test Compounds: Serially dilute the this compound derivatives in 100% DMSO. Then, create a 4X working solution in Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid impacting enzyme activity.
-
Detection Mix: Prepare a 2X solution containing the product-specific antibody and the fluorescent tracer in Assay Buffer. The optimal concentrations of each must be determined empirically during assay development.
2. Assay Procedure (384-well format):
-
Add 5 µL of the 4X test compound solution to the appropriate wells of a low-volume black 384-well plate. For control wells, add 5 µL of Assay Buffer with the equivalent percentage of DMSO (vehicle control) or a known inhibitor (positive control).
-
Add 10 µL of the 2X enzyme stock solution to all wells except the "no enzyme" control wells.
-
To initiate the enzymatic reaction, add 5 µL of the 4X substrate/cofactor mix to all wells. The total volume is now 20 µL.
-
Seal the plate and incubate at the optimal temperature (e.g., 30°C) for the determined reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 20 µL of the 2X Detection Mix to all wells. This brings the final volume to 40 µL.
-
Incubate the plate at room temperature for 60 minutes to allow the antibody-product/tracer binding to reach equilibrium.
-
Read the plate on a plate reader equipped for fluorescence polarization, using appropriate excitation and emission filters for the chosen fluorophore.
3. Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_max_inhibition) / (mP_no_inhibition - mP_max_inhibition))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assess assay quality for each plate by calculating the Z'-factor. A Z' > 0.5 is considered excellent for HTS.[16]
Part 3: The Cellular Context: Screening in a Living System
While biochemical assays are excellent for identifying direct inhibitors, they cannot predict a compound's behavior in a cellular environment. Cell-based assays are a critical next step to filter out compounds that are not cell-permeable or are generally toxic.
Initial Triage: Cytotoxicity Assays
Before assessing target-specific activity in cells, it is crucial to determine the concentration at which your compounds are cytotoxic.[8] A compound that kills cells will appear as a "hit" in any assay that relies on a reduction in signal, leading to false positives. Cytotoxicity assays measure markers of cell health, such as metabolic activity or membrane integrity.[17]
-
MTT/MTS/WST-8 Assays: These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, indicating cell death.[18]
-
ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP levels, a key indicator of metabolically active cells.[19]
Protocol: MTT Cytotoxicity Assay
This protocol provides a standard method for assessing the effect of compounds on cell viability.
1. Cell Culture and Plating:
-
Culture the chosen cell line (e.g., HEK293, HeLa, or a disease-relevant line) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells using trypsin and resuspend in fresh medium. Count the cells and adjust the density to 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a clear 96-well flat-bottom plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of your this compound derivatives in growth medium.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., staurosporine) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay and Measurement:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into insoluble purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure the crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Part 4: Integrating Approaches - A Final Recommendation
For a comprehensive screening campaign of this compound derivatives, a tiered approach integrating both biochemical and cell-based assays is most effective.
-
Primary Screen (Biochemical): Start with a high-throughput biochemical assay against a specific, validated target (e.g., tyrosinase, DPP-4).[1][2] This will rapidly identify all compounds that directly interact with the target. An FP or TR-FRET assay is recommended for its robustness.
-
Cytotoxicity Profiling (Cell-based): Screen all primary hits in a cytotoxicity assay (e.g., MTT or CellTiter-Glo) using a relevant cell line. This will eliminate non-specific, toxic compounds and establish a therapeutic window.
-
Secondary/Confirmatory Assay (Cell-based): Test the non-toxic, biochemically active hits in a target-specific cell-based assay. This could be a reporter gene assay driven by a transcription factor downstream of your target, or a cellular phosphorylation assay for kinase targets.[6] This step confirms that the compound can enter the cell and engage its target in a physiological context.
This integrated strategy ensures that the final lead candidates are not only potent against their intended target but also possess the crucial cellular activity and selectivity required for further drug development.
References
- Lee, J. H., et al. (2018). 2-(3,4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. National Institutes of Health.
- Yousuf, M., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
